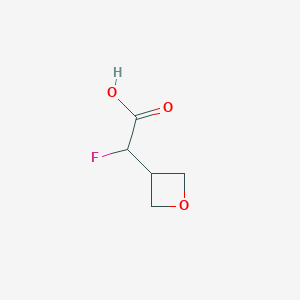

2-Fluoro-2-(oxetan-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPSJNYCERYWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 2 Oxetan 3 Yl Acetic Acid Derivatives

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, decarboxylation to generate fluorinated alkyl fragments, and oxidation to other acid derivatives.

The conversion of 2-Fluoro-2-(oxetan-3-yl)acetic acid to its corresponding esters and amides is a fundamental transformation for creating derivatives with altered physicochemical properties.

Esterification: Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. The equilibrium of this reversible reaction can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The formation of amides from this compound generally requires the activation of the carboxylic acid. This is often achieved by converting the acid to a more reactive species, such as an acid chloride or by using peptide coupling reagents. Common coupling agents for amidation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), facilitate the formation of the amide bond with a wide range of primary and secondary amines under mild conditions. The presence of the oxetane (B1205548) ring can introduce some steric hindrance, potentially requiring stronger activating agents or slightly elevated temperatures to achieve high yields.

Table 1: General Conditions for Esterification and Amidation

| Transformation | Reagents and Conditions | General Applicability |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Simple alcohols, robust substrates |

| Alcohol, DCC/DMAP or EDCI/DMAP | Mild conditions, sensitive substrates | |

| Amidation | Amine, Coupling Agent (e.g., HATU, PyBOP), Base (e.g., DIPEA) | Wide range of amines, mild conditions |

| Thionyl Chloride (SOCl₂) then Amine | For less sensitive substrates |

The decarboxylation of α-fluoro carboxylic acids represents a powerful method for the introduction of a fluoromethyl or a substituted fluoromethyl group. These reactions can proceed through various mechanisms, often involving radical intermediates.

Photoredox catalysis has emerged as a mild and efficient method for the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov In a typical setup, the carboxylic acid is deprotonated in situ, and a photocatalyst, upon irradiation with visible light, facilitates a single-electron transfer (SET) from the carboxylate. This generates a carboxyl radical, which readily extrudes carbon dioxide to form an alkyl radical. This radical is then trapped by a fluorine atom source, such as Selectfluor®, to yield the corresponding alkyl fluoride (B91410). nih.gov The presence of a heteroatom, such as the oxygen in the oxetane ring, in the vicinity of the carboxylic acid can accelerate the decarboxylation process due to the potential for stabilization of the transient radical intermediate. nih.gov

Another approach involves silver-catalyzed decarboxylative fluorination. nih.gov In these methods, a silver(I) salt is used to mediate the reaction between the carboxylic acid and a fluorinating agent like Selectfluor®. The proposed mechanism involves the formation of a silver(III)-fluoride species, which then engages in a single-electron transfer with the carboxylate to generate a carboxyl radical and a silver(II)-fluoride. The carboxyl radical undergoes decarboxylation, and the resulting alkyl radical reacts with the silver(II)-fluoride to afford the fluorinated product. nih.gov

While the carboxylic acid is already in a high oxidation state, further oxidative transformations are less common but can be envisaged under specific conditions. For instance, oxidative degradation of the molecule could occur under harsh oxidizing conditions. More relevant are transformations of the corresponding ester or amide derivatives. For example, the α-C-H bond, while activated by the fluorine and the carbonyl group, is generally robust.

Reactivity of the Oxetane Ring System

The strained four-membered oxetane ring is susceptible to a variety of ring-opening reactions, providing access to highly functionalized acyclic compounds. The regioselectivity of these reactions is often influenced by the substitution pattern and the nature of the attacking reagent.

The ring-opening of oxetanes can be initiated by electrophiles, nucleophiles, or under radical conditions. researchgate.netresearchgate.net The presence of the α-fluoroacetic acid substituent adds another layer of complexity and control to these reactions.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. researchgate.netnih.gov The attack of a nucleophile can, in principle, occur at either of the two methylene (B1212753) carbons of the oxetane ring. The regioselectivity is governed by a combination of steric and electronic factors. For 3-substituted oxetanes, nucleophilic attack often occurs at the less sterically hindered methylene position. The electronic influence of the fluorine atom in this compound can also direct the regioselectivity of the ring-opening. acs.org

Nucleophilic Ring-Opening: Strong nucleophiles can open the oxetane ring without the need for acid catalysis. The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking one of the methylene carbons and displacing the oxygen atom.

Annulation Pathways: The ring-opening of the oxetane can be coupled with a subsequent cyclization event to form larger rings, a process known as an annulation. For example, a Lewis acid-mediated reaction of an oxetane with a suitable di-nucleophile could lead to the formation of a new heterocyclic system. nih.gov

It has been noted that many oxetane-carboxylic acids can be unstable and isomerize to form lactones, especially upon heating. acs.org This intramolecular ring-opening and subsequent cyclization can be considered a type of annulation. However, the presence of a fluorine atom at the α-position has been observed to stabilize the oxetane-carboxylic acid, likely by reducing the nucleophilicity of the carboxylate anion through a negative inductive effect. acs.org

Radical reactions provide a powerful avenue for the functionalization of oxetanes. The generation of a radical at the oxetane ring can lead to various transformations.

One strategy for radical generation involves the homolytic cleavage of a carbon-heteroatom bond. For instance, photoredox catalysis can be used to generate radicals from suitable precursors. While direct C-H functionalization of the oxetane ring is possible, a more common approach involves the generation of a radical from the carboxylic acid moiety, as described in the decarboxylation section. The resulting alkyl radical centered on the carbon that was attached to the carboxyl group can then participate in various radical-mediated transformations.

Alternatively, radical ring-opening of the oxetane can be achieved. researchgate.net This can be initiated by a radical species that adds to the oxetane oxygen, followed by fragmentation of the ring. The resulting radical can then be trapped by a suitable reagent. Cobalt catalysis has been shown to be effective in mediating the radical ring-opening of oxetanes, generating alkyl radicals that can participate in Giese-type additions and other radical coupling reactions. researchgate.net

Isomerization Pathways of Oxetane-Carboxylic Acids, Including Cyclization to Lactones

A significant transformation pathway for oxetane-carboxylic acids is their isomerization into lactones. nih.govacs.org This intramolecular cyclization is a noteworthy phenomenon, as many oxetane-carboxylic acids have been found to be unstable, isomerizing into new heterocyclic lactones upon storage at room temperature or with gentle heating. nih.gov This instability can significantly impact reaction yields, particularly in processes requiring heat. nih.govacs.org

The isomerization process is general for many oxetane-carboxylic acids. nih.gov For instance, even after careful synthesis and purification, an oxetane-carboxylic acid stored at room temperature for a month showed 16% conversion to its corresponding lactone, with complete isomerization occurring after one year. nih.gov Heating at 50 °C in a dioxane/water mixture can drive this conversion to completion. nih.gov

Interestingly, fluorine-containing acids such as this compound exhibit greater stability compared to their non-fluorinated analogs. nih.gov The presence of the fluorine atom is presumed to stabilize the compound by reducing the nucleophilicity of the carboxylate anion through its negative inductive effect. nih.gov Despite this enhanced stability at room temperature, these fluorinated acids will still isomerize into the corresponding lactones when heated. nih.gov The stability of higher homologues of oxetane-carboxylic acids has also been investigated, with some requiring prolonged heating at 100 °C to induce cyclization into valerolactones or dioxanones. nih.govacs.org

This inherent tendency for isomerization can be harnessed for synthetic purposes, providing a straightforward route to novel lactone structures. acs.org

Table 1: Isomerization of Various Oxetane-Carboxylic Acids to Lactones

| Starting Material (Oxetane-Carboxylic Acid) | Conditions | Product (Lactone) | Stability Notes | Source |

|---|---|---|---|---|

| Oxetane-3-carboxylic acid | Storage at RT (1 year) or 50 °C in dioxane/water | Lactone 2b | Unstable at room temperature. | nih.gov |

| This compound analogues | Heating at 50 °C in dioxane/water | Corresponding lactones | Stable during storage at room temperature for one year. | nih.gov |

| Oxetane-2-carboxylic acid homologues | Prolonged heating at 100 °C in dioxane/water | Valerolactones | Isomerization requires more forceful conditions. | nih.govacs.org |

Stability of the Oxetane Core under Diverse Reaction Conditions

The stability of the oxetane ring is a critical consideration in multi-step syntheses and is strongly influenced by its substitution pattern. nih.gov While the ring is susceptible to opening under certain harsh conditions, particularly acidic ones, the notion of its categorical instability is a misconception. nih.gov Generally, 3,3-disubstituted oxetanes are the most stable because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital. nih.govacs.org However, even in these cases, stability is not guaranteed, especially if an internal nucleophile (like an alcohol or amine) is present, which can facilitate ring-opening under acidic conditions. nih.govacs.org

A comprehensive analysis of the 3,3-disubstituted oxetane core's tolerance to a wide range of reaction conditions has been conducted, mapping its stability profile for the standard toolkit of organic and medicinal chemists. chemrxiv.org This study demonstrated that the oxetane moiety is compatible with over 30 common transformations, including oxidations, reductions, C-C bond formations, and the cleavage of protecting groups. chemrxiv.org

The oxetane core is generally stable under basic conditions. For example, ester hydrolysis is effectively performed using basic conditions at elevated temperatures (e.g., 60 °C) to avoid the acid-catalyzed ring-opening that would occur with reagents like HCl. chemrxiv.org The presence of a carboxylic acid group is compatible with the oxetane core, but strong acids will induce decomposition. chemrxiv.org

Table 2: Stability Profile of the 3,3-Disubstituted Oxetane Core

| Reaction Type | Conditions | Oxetane Core Stability | Source |

|---|---|---|---|

| Reduction | |||

| Catalytic Hydrogenation (C=C bond) | H₂, Pd/C | Stable | chemrxiv.org |

| Hydrolysis | |||

| Ester Hydrolysis | Basic conditions, 60 °C | Stable | chemrxiv.org |

| Esterification | Basic conditions (e.g., Hünig's base) | Stable | chemrxiv.org |

| Esterification | Acidic conditions (e.g., HCl) | Unstable (Decomposition) | chemrxiv.org |

| Cyclization | |||

| Iodocyclization | I₂, K₂CO₃ | Stable | chemrxiv.org |

| General Conditions | |||

| Acidic Conditions (strong) | HCl | Unstable (Ring-opening) | nih.govchemrxiv.org |

| Acidic Conditions (mild) | Internal nucleophiles can promote instability | Variable | nih.govacs.org |

| Basic Conditions | NaOH, K₂CO₃, etc. | Generally Stable | chemrxiv.org |

Derivatization Beyond the Carboxylic Acid Functionality

The oxetane scaffold serves as a versatile building block for creating a diverse range of molecules. Derivatization can occur by modifying the substituents on the ring, allowing for the introduction of new functional groups and the construction of complex heterocyclic systems.

Formation of Novel Heterocyclic Derivatives

The oxetane scaffold can be a key component in the synthesis of other heterocyclic structures. By leveraging the reactivity of functional groups attached to the oxetane ring, chemists can construct more complex molecular architectures.

One powerful strategy involves the conversion of oxetane-containing alcohols into α,β-acetylenic ketones (ynones). nih.gov These ynone intermediates are highly versatile and can undergo condensation reactions with hydrazines, hydroxylamine, or amidines to yield pyrazoles, isoxazoles, and pyrimidines, respectively. nih.gov This approach allows for a three-fold scaffold diversification, rapidly assembling a library of oxetane-bearing N-heterocycles from a common precursor. nih.gov

Another pathway involves the reaction of furan (B31954) derivatives, which can be seen as structural analogues or targets for synthesis starting from oxetane precursors. For example, 3-aryl-3-(furan-2-yl)propenoic acids can be synthesized and subsequently modified. mdpi.com While not a direct derivatization of the target compound, these syntheses illustrate the principle of using functionalized small rings as precursors for other heterocyclic systems, a strategy applicable to oxetane chemistry. mdpi.comescholarship.org The conversion of keto-oxetanes into highly substituted furans via Lewis-acid-catalyzed rearrangement is another documented transformation. escholarship.org

Introduction of Diverse Functional Groups via Oxetane Scaffolds

The oxetane ring is an excellent scaffold for introducing a wide array of functional groups, significantly expanding the chemical space accessible for applications like drug discovery. acs.orgnih.gov The ability to modify pre-formed oxetane building blocks is a cornerstone of modern oxetane chemistry. acs.org

Oxetan-3-one is a particularly versatile precursor, enabling access to a vast library of 3-substituted and 3,3-disubstituted oxetanes. chemrxiv.orgnih.gov Through reactions like alkylations, reductions, and C-C bond formations, a multitude of functional groups can be installed. nih.gov For example, synthetic routes have been developed to produce 3,3-disubstituted oxetanes bearing hydroxyl, amino, and carboxylic acid functionalities, which are themselves ready for further chemical manipulation. acs.org

A modular approach using oxetanyl trichloroacetimidates, inspired by Schmidt glycosylation, provides simple access to a large library of functionalized oxetanes under mild conditions. nih.gov This method is compatible with a broad range of nucleophiles, including primary, secondary, and tertiary alcohols, phenols, aliphatic and aromatic amines, and various heteroaryls. nih.gov This demonstrates the capacity to introduce significant diversity starting from a common oxetane-containing intermediate.

Table 3: Introduction of Functional Groups via Oxetane Scaffolds

| Precursor Type | Reaction | Functional Groups Introduced | Source |

|---|---|---|---|

| Diol precursors | Cyclization, nucleophilic substitution, functional group manipulation | Hydroxy, amino, carboxylic acid | acs.org |

| Oxetan-3-one | Various (oxidation, reduction, alkylation, C-C bond formation) | Diverse library of functionalized oxetanes | chemrxiv.orgnih.gov |

| Oxetanyl trichloroacetimidates | Reaction with various nucleophiles (Schmidt-type) | Alcohols, phenols, amines, heteroaryls | nih.gov |

| Oxetane-containing alcohols | Ruthenium-catalyzed oxidative alkynylation | α,β-acetylenic ketones (ynones) | nih.gov |

Mechanistic and Computational Studies of Fluorinated Oxetane Chemistry

Reaction Mechanism Elucidation for C-F Bond Formation and Oxetane (B1205548) Transformations

The formation of the carbon-fluorine (C-F) bond and subsequent transformations of the oxetane ring are central to the synthesis of fluorinated oxetanes. acs.orgazolifesciences.comsciencedaily.comnus.edu.sg Understanding the intricate mechanisms of these reactions is crucial for developing efficient and selective synthetic methods. azolifesciences.comsciencedaily.comnus.edu.sg Traditional approaches have often been hampered by side reactions like ring rupture and defluorination. azolifesciences.com

Recent breakthroughs have focused on novel strategies, such as the insertion of a difluorocarbene species into readily available epoxides. sciencedaily.comnews-medical.net This method, facilitated by a copper catalyst, allows for the formation of α,α-difluoro-oxetanes through a site-selective ring cleavage and cyclization process. sciencedaily.comnews-medical.net

Another significant area of investigation involves the stereoselective ring-opening of α-fluorinated oxetanes. bohrium.com The presence of the fluorine atom has been shown to direct the stereochemical outcome of these reactions, enabling the synthesis of complex molecules like tetrasubstituted alkenes and substituted pyrrolidines. bohrium.com

Role of Catalysts (e.g., Copper, Silver, Organophotoredox, Lewis Acids, Brønsted Acids)

Catalysts play a pivotal role in overcoming the synthetic challenges associated with fluorinated oxetanes. acs.orgazolifesciences.comsciencedaily.comnus.edu.sg

Copper Catalysts: Inexpensive copper catalysts have proven highly effective in stabilizing difluorocarbene generated from commercial organofluorine precursors. azolifesciences.comsciencedaily.comnus.edu.sg The resulting copper-difluorocarbenoid intermediate is key to the ring-expansion of epoxides to form α,α-difluoro-oxetanes. azolifesciences.comsciencedaily.com This catalytic process is a significant advancement in making these valuable compounds more accessible. acs.orgazolifesciences.comsciencedaily.comnus.edu.sg

Lewis and Brønsted Acids: Lewis and Brønsted acids are instrumental in activating oxetanes. For instance, they catalyze the formation of oxetane carbocations from oxetanols, which can then be trapped by various nucleophiles to create 3,3-disubstituted derivatives. nih.gov Ring-opening reactions of fluoroalkylidene-oxetanes have been successfully carried out using hydrobromic acid in acetic acid. beilstein-journals.org Lewis acid-catalyzed rearrangements of oxetane-containing α,β-unsaturated carbonyl derivatives have also been reported. nih.gov

Other Catalytic Systems: While copper, Lewis acids, and Brønsted acids are prominent, other catalytic systems are also being explored. For example, the use of iodosobenzene (B1197198) and tetrabutylammonium (B224687) iodide can selectively lead to the formation of oxetanes from malonate Michael adducts. acs.org

Identification of Key Intermediate Species (e.g., Carbocations, Radicals, Metallacycles)

The elucidation of reaction mechanisms hinges on the identification of transient intermediate species.

Carbocations: Oxetane carbocations are frequently proposed as key intermediates, particularly in reactions catalyzed by Lewis and Brønsted acids. nih.gov The formation of a planar oxetane carbocation via a defluorosulfonylation process has been supported by kinetic and computational studies. researchgate.netnih.gov This intermediate can then be trapped by a variety of nucleophiles. digitellinc.com The generation of these carbocations from oxetane sulfonyl fluorides (OSFs) represents a versatile strategy for accessing diverse 3,3-disubstituted oxetanes. chemrxiv.orgnih.gov

Metallacycles: In copper-catalyzed reactions involving the insertion of difluorocarbene into epoxides, a metallacycle intermediate is proposed. sciencedaily.comnews-medical.net The copper difluorocarbenoid complex coordinates with the epoxide, leading to ring cleavage and subsequent cyclization through this metallacyclic species to yield the desired α,α-difluoro-oxetane. sciencedaily.comnews-medical.net

Radicals: While less common in the direct synthesis of the oxetane ring itself, radical intermediates play a role in the functionalization of oxetanes. For example, ketyl radicals have been utilized in sequences involving Giese addition and Williamson etherification to construct the oxetane ring. nih.gov

Kinetic Studies of Reaction Processes

Kinetic studies provide quantitative insights into reaction rates and mechanisms. For the defluorosulfonylative amination of oxetane sulfonyl fluorides, kinetic analysis supports a proposed SN1 mechanism. researchgate.net The rate-determining step is the formation of the oxetane carbocation, which is then followed by a rapid and chemoselective coupling with the amine nucleophile. researchgate.netnih.gov These studies show that the consumption of the oxetane sulfonyl fluoride (B91410) follows different profiles depending on the nucleophile used. researchgate.net

Computational Chemistry for Structure-Reactivity Relationships in Fluorinated Oxetanes

Computational chemistry has become an indispensable tool for understanding the intricate details of fluorinated oxetane chemistry. nus.edu.sgresearchgate.net It provides insights into reaction mechanisms, transition state geometries, and the electronic properties that govern reactivity. sciencedaily.comnus.edu.sgnews-medical.net

Theoretical Analysis of Transition States and Reaction Energetics

Density functional theory (DFT) and other high-level computational methods are employed to model reaction pathways and determine the energies of reactants, intermediates, transition states, and products.

Copper-Catalyzed Difluorocarbene Insertion: Computational studies have been crucial in understanding the copper-catalyzed conversion of epoxides to α,α-difluoro-oxetanes. sciencedaily.comnus.edu.sg These studies have provided insight into the reactivity of the copper difluorocarbenoid complex and the mechanism of ring-opening and cyclization. sciencedaily.comnus.edu.sgresearchgate.net They have helped to elucidate the unique role of the copper catalyst in facilitating both key steps of the reaction. researchgate.net

Defluorosulfonylative Coupling: For the defluorosulfonylative coupling of oxetane sulfonyl fluorides, computational analysis supports the proposed SN1 mechanism involving an oxetane carbocation intermediate. researchgate.netnih.gov Calculations have been used to compare the energies of different potential carbocation geometries, such as planar and bicyclic forms, to understand the factors influencing reactivity. researchgate.net

Ring-Opening Reactions: Theoretical calculations have been used to explain the experimentally observed regioselectivity in the ring-opening of fluorinated oxetanes. bohrium.com By modeling the transition states for different possible pathways, researchers can predict and rationalize the preferred outcome of these reactions.

Conformational Analysis of Fluorinated Oxetane Compounds

The three-dimensional structure of fluorinated oxetanes significantly influences their properties and reactivity. Computational methods are used to perform conformational analysis and understand the preferred shapes of these molecules.

The parent oxetane ring is puckered, and the introduction of substituents, including fluorine, can affect the degree of puckering. acs.org X-ray crystallography and computational modeling are often used in tandem to determine the precise bond lengths, bond angles, and dihedral angles of these molecules. acs.org

A combined crystallographic and computational analysis of α-fluoro sulfur motifs has highlighted the importance of hyperconjugative interactions in controlling the conformation. nih.gov For example, in α-fluorosulfoxides, the C-F bond often aligns antiperiplanar to the sulfur lone pair, a preference driven by stereoelectronic effects. nih.gov

The conformational preferences of fluorinated oxetanes can have a profound impact on their biological activity. Computational studies have suggested that the oxetane ring in molecules like paclitaxel (B517696) can act as a conformational lock, rigidifying the structure. acs.org

Influence of Ring Strain on Oxetane Reactivity

The four-membered ring of oxetane is characterized by significant ring strain, a consequence of its deviation from ideal tetrahedral bond angles. This inherent strain is a driving force for much of the chemistry associated with oxetanes, rendering them susceptible to a variety of ring-opening reactions. The reactivity of the oxetane ring can be further modulated by the nature and position of substituents, which can influence the ring's conformation and electronic properties.

The parent oxetane molecule possesses a ring strain energy of approximately 106 kJ/mol (25.5 kcal/mol), a value intermediate between that of the highly strained oxirane (epoxide) ring (112 kJ/mol) and the relatively strain-free tetrahydrofuran (B95107) (THF) ring (25 kJ/mol). researchgate.netrsc.org This substantial strain energy makes the opening of the oxetane ring a thermodynamically favorable process. osu.edu The introduction of substituents onto the oxetane ring can alter the degree of ring puckering and, consequently, its reactivity. acs.org For instance, the presence of substituents can increase unfavorable eclipsing interactions, leading to a more puckered conformation. acs.org

In the case of 2-Fluoro-2-(oxetan-3-yl)acetic acid , the oxetane ring is substituted at the 3-position with a fluoroacetic acid moiety. This substitution pattern is expected to significantly influence the reactivity of the oxetane ring due to both steric and electronic effects.

Detailed Research Findings

Computational and experimental studies on substituted oxetanes have provided valuable insights into the factors governing their reactivity. While specific studies on this compound are not extensively available in the public domain, the principles derived from related structures offer a strong basis for understanding its chemical behavior.

The reactivity of the oxetane ring is largely dictated by its susceptibility to nucleophilic attack, which relieves the ring strain. The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn In unsymmetrically substituted oxetanes, strong nucleophiles tend to attack the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn However, under acidic conditions, which activate the oxetane oxygen, nucleophilic attack is often directed to the more substituted carbon due to electronic stabilization of the resulting partial positive charge. magtech.com.cn

The presence of a fluorine atom, as in this compound, introduces strong electronic effects. Fluorine is a highly electronegative atom, and its presence can significantly alter the electron distribution within the molecule. Computational studies on fluorinated organic molecules have shown that fluorine substitution can lower the energy of molecular orbitals and create localized polarization. nih.gov In the context of the oxetane ring, a fluorine atom on the substituent at the 3-position can exert an electron-withdrawing inductive effect, potentially influencing the Lewis basicity of the oxetane oxygen and the electrophilicity of the ring carbons.

Furthermore, computational studies on fluorinated cyclic systems have revealed that fluorine substitution can impact ring puckering. osu.edu For example, studies on 3,3-difluoro-oxetane have shown a reduction in the potential barrier to the planar configuration compared to the non-fluorinated parent oxetane. osu.edu This is attributed to the withdrawal of electron density from the eclipsed ring bonds by the electronegative fluorine atoms, which reduces repulsive torsional strain. osu.edu While this compound has a different substitution pattern, it is plausible that the fluorine atom influences the conformational preferences of the oxetane ring.

The reactivity of oxetanes can be harnessed in various chemical transformations. For instance, the ring-opening of oxetanes provides a route to functionalized alcohols and other valuable building blocks. acs.org Asymmetric ring-opening reactions of 3-substituted oxetanes, in particular, have been developed to access chiral molecules. rsc.org The presence of the fluoroacetic acid group in this compound suggests that this compound could serve as a precursor to novel fluorinated building blocks through selective ring-opening reactions.

The table below summarizes key parameters related to the ring strain and reactivity of oxetane and related cyclic ethers, providing a comparative context for understanding the properties of this compound.

| Compound | Ring Size | Ring Strain Energy (kcal/mol) | General Reactivity |

| Oxirane | 3 | ~27 | Highly reactive towards nucleophiles |

| Oxetane | 4 | ~25.5 osu.edu | Reactive towards nucleophiles, especially under acidic conditions magtech.com.cn |

| Tetrahydrofuran | 5 | ~5.6 | Generally stable and unreactive |

The following table outlines the expected influence of the substituents in this compound on the properties of the oxetane ring, based on established principles from related compounds.

| Feature | Influence of the Fluoroacetic Acid Moiety at the 3-Position |

| Ring Puckering | The electronegative fluorine may alter the puckering equilibrium of the oxetane ring. osu.edu |

| Electronic Properties | The electron-withdrawing nature of the substituent can decrease the basicity of the oxetane oxygen. acs.org |

| Reactivity | The substitution pattern may direct the regioselectivity of ring-opening reactions, with the outcome depending on the reaction conditions (e.g., nucleophile strength, presence of acid). magtech.com.cn |

Analytical Methodologies for Characterizing 2 Fluoro 2 Oxetan 3 Yl Acetic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount in the analysis of 2-Fluoro-2-(oxetan-3-yl)acetic acid, offering detailed insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons of the oxetane (B1205548) ring and the methine proton adjacent to the fluorine atom. The protons of the oxetane ring typically appear as complex multiplets due to spin-spin coupling. The methine proton (CH-F) is expected to be a doublet of doublets due to coupling with the adjacent fluorine atom and the protons on the oxetane ring. The acidic proton of the carboxylic acid group will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number of different carbon environments in the molecule. The spectrum of this compound would be expected to show signals for the carbonyl carbon of the carboxylic acid, the carbon atom bonded to fluorine (which will exhibit a large one-bond carbon-fluorine coupling constant, ¹JCF), and the carbons of the oxetane ring. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

¹⁵N NMR Spectroscopy: While not as common as ¹H or ¹³C NMR, ¹⁵N NMR can be employed for derivatives of this compound that incorporate nitrogen atoms, such as amides. It provides information about the electronic structure and connectivity of the nitrogen atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional groups. lubio.ch For this compound, a single signal is expected, which will be split into a doublet by the adjacent proton (²JHF). The chemical shift of this signal is characteristic of a fluorine atom attached to a secondary carbon. The coupling constants observed in ¹⁹F NMR can provide valuable structural information. Current time information in Toronto, CA.

Expected ¹H and ¹³C NMR Data for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| COOH | 10-12 | 170-180 | br s | - |

| CH-F | 5.0-5.5 | 90-100 (d) | dm | ¹JCF ≈ 180-200, ²JHF ≈ 45-50 |

| CH (ox.) | 3.5-4.0 | 40-50 | m | - |

| CH₂ (ox.) | 4.5-5.0 | 70-80 | m | - |

Note: The expected chemical shifts and coupling constants are based on the analysis of similar fluorinated and oxetane-containing compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1730 cm⁻¹), the C-F stretch (around 1000-1100 cm⁻¹), and the C-O stretches of the oxetane ring and the carboxylic acid. wiley-vch.denih.gov

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1730 | Strong |

| C-F | 1000-1100 | Strong |

| C-O (Oxetane & Acid) | 1050-1250 | Medium to Strong |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₅H₇FO₃), HRMS would be used to confirm the molecular formula by matching the experimentally determined exact mass to the calculated theoretical mass.

Expected HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 135.0401 | Consistent with calculation |

| [M-H]⁻ | 133.0252 | Consistent with calculation |

| [M+Na]⁺ | 157.0220 | Consistent with calculation |

Chromatographic and Separation Methods

Chromatographic techniques are used to separate the components of a mixture. For the analysis of this compound and its derivatives, these methods are crucial for assessing purity and for isolating the desired compound from reaction mixtures.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. A suitable solvent system (eluent) is chosen to achieve good separation of the target compound from starting materials and byproducts on a TLC plate. The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent. For a carboxylic acid like this compound, a developing system containing a small amount of acetic or formic acid is often used to ensure sharp spots.

Column Chromatography

Column chromatography is a fundamental purification technique used to separate this compound and its derivatives from reaction mixtures and impurities. The choice of stationary phase and mobile phase is critical for achieving effective separation.

For the purification of related oxetane derivatives, normal-phase chromatography is frequently employed. A common stationary phase is silica (B1680970) gel, which is a polar adsorbent. The mobile phase, or eluent, is typically a non-polar solvent system, with the polarity being adjusted to control the elution of the compounds. For instance, in the synthesis of N-arylamine oxetanes, purification was successfully achieved using column chromatography with a mobile phase consisting of a mixture of ethyl acetate (B1210297) (EtOAc) and n-hexane. nih.gov The ratio of these solvents is optimized to achieve the desired separation, with an increase in the proportion of the more polar solvent (ethyl acetate) generally leading to faster elution of polar compounds.

In the context of purifying carboxylic acids, which can be challenging due to their polarity and potential for tailing on silica gel, reversed-phase chromatography is a powerful alternative. teledyneisco.com C18-functionalized silica is a common reversed-phase stationary phase. The mobile phase is typically a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. To improve peak shape and prevent ionization of the carboxylic acid, a small amount of an acid, like trifluoroacetic acid (TFA), is often added to the mobile phase. teledyneisco.com

For the purification of this compound, a strategic approach would involve initial purification via normal-phase column chromatography on silica gel, likely using a gradient of ethyl acetate in a non-polar solvent like hexane (B92381) or heptane. If further purification is required, or for the separation of highly polar derivatives, reversed-phase HPLC would be the method of choice.

Table 1: Exemplary Column Chromatography Conditions for Oxetane Derivatives

| Compound Class | Stationary Phase | Mobile Phase System | Reference |

| N-arylamine oxetanes | Silica Gel | Ethyl Acetate / n-hexane | nih.gov |

| 3-(4-(benzyloxy)phenyl)oxetan-3-ol | Silica Gel | 40% Ethyl Acetate / n-hexane | nih.gov |

| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol | Silica Gel | 30% Ethyl Acetate / n-hexane | nih.gov |

| Carboxylic Acids | C18 Reversed-Phase Silica | Water (with 0.1% TFA) / Acetonitrile (with 0.1% TFA) | teledyneisco.com |

X-ray Crystallographic Analysis for Absolute Stereochemistry and Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.

While a specific crystal structure for this compound has not been reported in the reviewed literature, the analysis of related oxetane structures provides valuable insights into the expected structural features. X-ray diffraction studies on the parent oxetane molecule have revealed a nearly planar ring structure. acs.org However, the introduction of substituents can lead to a more puckered conformation to alleviate steric strain. acs.org

For a molecule like this compound, which contains a chiral center at the carbon atom bearing the fluorine and carboxyl groups, X-ray crystallography of a suitable single crystal would unambiguously determine its R or S configuration. This is particularly important as the biological activity of chiral molecules can be highly dependent on their stereochemistry.

The process of X-ray crystallographic analysis involves growing a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

In the broader context of drug discovery and medicinal chemistry, obtaining the crystal structure of a compound like this compound, especially when complexed with its biological target, can provide invaluable information for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs.

Strategic Applications of 2 Fluoro 2 Oxetan 3 Yl Acetic Acid As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Fluorinated Heterocyclic Systems

The presence of both a reactive carboxylic acid function and a strained oxetane (B1205548) ring in 2-fluoro-2-(oxetan-3-yl)acetic acid makes it an attractive starting material for the construction of novel fluorinated heterocyclic systems. The α-fluoroacid moiety can be readily converted into a variety of functional groups, such as esters, amides, and ketones, which can then participate in cyclization reactions.

For instance, the carboxylic acid can be activated and coupled with binucleophiles to form a range of heterocyclic structures. The reaction with substituted hydrazines can lead to the formation of fluorinated pyrazolidinones or pyrazolones, while condensation with ureas or thioureas can yield fluorinated hydantoins or thiohydantoins, respectively. These heterocyclic cores are prevalent in many biologically active compounds.

Furthermore, the oxetane ring itself can act as a handle for further functionalization or can participate in ring-opening or ring-expansion reactions under specific conditions, leading to more complex heterocyclic frameworks. While specific examples for the direct use of this compound in the synthesis of complex fluorinated heterocycles are not extensively documented in publicly available literature, the principles of organic synthesis strongly support its potential in this area. The reactivity of related α-fluoro carbonyl compounds and oxetanes in cycloaddition and condensation reactions provides a solid basis for its application in generating diverse heterocyclic libraries.

Table 1: Representative Examples of Heterocyclic Systems Potentially Accessible from this compound

| Starting Material | Reagent | Potential Heterocyclic Product |

| This compound | Substituted Hydrazine | Fluorinated Pyrazolidinone |

| 2-Fluoro-2-(oxetan-3-yl)acetyl chloride | Urea | Fluorinated Hydantoin |

| Methyl 2-fluoro-2-(oxetan-3-yl)acetate | Thiourea (B124793) | Fluorinated Thiohydantoin |

| 2-Fluoro-2-(oxetan-3-yl)acetamide | Lawesson's Reagent | Fluorinated Thioamide, then Thiazole |

Utility as a Precursor for Advanced Organic Molecules and Analogues

The structural motifs present in this compound make it an ideal precursor for the synthesis of advanced organic molecules and analogues for drug discovery programs. The oxetane ring is a known bioisostere for gem-dimethyl and carbonyl groups, and its incorporation can lead to improved metabolic stability, aqueous solubility, and cell permeability of drug candidates. The α-fluoroacid moiety is also a key feature in many potent enzyme inhibitors.

Derivatization of the carboxylic acid group of this compound allows for its conjugation to various molecular scaffolds. For example, amide coupling with amines of interest can generate a library of compounds for structure-activity relationship (SAR) studies. The resulting amides, bearing the fluoro-oxetanyl motif, can be evaluated for their biological activity against a range of therapeutic targets.

Moreover, the α-fluoro substituent can influence the acidity of the neighboring C-H bond, allowing for stereoselective functionalization at this position. This opens up possibilities for creating chiral centers and synthesizing enantiomerically pure advanced organic molecules. Although direct transformations of this compound into specific advanced drug candidates are proprietary information of pharmaceutical companies, the utility of similar building blocks is well-established in the patent literature for the synthesis of inhibitors of enzymes such as kinases and proteases.

Development of Novel Chemical Scaffolds and Chemical Space Exploration

The exploration of novel chemical space is a critical endeavor in modern drug discovery to identify new pharmacophores and overcome challenges such as drug resistance. Building blocks that provide access to three-dimensional and functionally diverse molecules are highly sought after. This compound is an excellent tool for this purpose.

The combination of a strained, polar oxetane ring and a fluorinated stereocenter provides a unique three-dimensional scaffold that is underrepresented in typical screening libraries. By using this building block, chemists can systematically explore new regions of chemical space and generate libraries of compounds with novel topologies.

The reactivity of the carboxylic acid allows for its incorporation into various combinatorial chemistry platforms, such as split-and-pool synthesis, to rapidly generate large libraries of diverse compounds. These libraries can then be screened against a wide range of biological targets to identify novel hits. The oxetane moiety can also serve as a vector for fragment-based drug discovery, where the fluoro-oxetanyl fragment can be identified as a binder to a protein target and then elaborated into a more potent lead compound. The development of novel chemical scaffolds based on this compound can thus lead to the discovery of first-in-class drugs with novel mechanisms of action.

Table 2: Physicochemical Properties of Representative Scaffolds Derived from this compound

| Scaffold | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors |

| 2-Fluoro-2-(oxetan-3-yl)acetamide | 147.13 | -0.5 | 2 | 3 |

| N-Benzyl-2-fluoro-2-(oxetan-3-yl)acetamide | 237.26 | 1.2 | 1 | 3 |

| Methyl 2-fluoro-2-(oxetan-3-yl)acetate | 148.13 | 0.1 | 0 | 3 |

Future Directions and Emerging Research Avenues in 2 Fluoro 2 Oxetan 3 Yl Acetic Acid Chemistry

Development of Novel and More Efficient Catalytic Systems for Synthesis

The synthesis of molecules bearing both a fluorine atom and an oxetane (B1205548) ring presents a significant challenge due to the specific reactivity of each component. Future research will undoubtedly focus on developing catalytic systems that can construct this framework efficiently and selectively.

A promising future strategy involves the catalytic insertion of difluorocarbene into appropriate epoxide precursors. Researchers have recently pioneered a method using an inexpensive copper catalyst to facilitate the reaction of epoxides with a difluorocarbene source, leading to the formation of α,α-difluoro-oxetanes. azolifesciences.comnus.edu.sg Adapting this logic to create a monofluorinated system or designing a precursor that already contains the acetic acid moiety (or a protected version) could provide a direct route to the target structure.

Another avenue lies in the late-stage fluorination of an oxetane-containing precursor. While many fluorination methods exist, their compatibility with strained rings can be poor. However, silver-catalyzed fluorination has shown an exceptionally broad substrate scope, proving effective in the presence of sensitive functional groups, including oxetanes. nih.gov Future work could focus on designing an oxetan-3-yl acetic acid precursor and applying a late-stage silver-catalyzed C-H or C-X fluorination.

The development of catalysts for asymmetric synthesis will also be crucial. Chiral N-heterocyclic carbene (NHC) catalysts have been used to create fluorinated β-lactones, which can be converted into fluorinated oxetanes. acs.org Exploring such pathways could yield enantiomerically pure 2-Fluoro-2-(oxetan-3-yl)acetic acid, which is vital for pharmaceutical applications.

Table 1: Potential Catalytic Strategies for this compound Synthesis

| Catalytic Approach | Precursor Type | Potential Advantages | Key Challenge |

|---|---|---|---|

| Copper-Catalyzed Carbene Insertion | Substituted Epoxide | Use of readily available starting materials; direct oxetane formation. azolifesciences.comnus.edu.sg | Adapting the method for monofluorination and incorporating the acetic acid group. |

| Silver-Catalyzed Fluorination | Oxetan-3-yl acetic acid derivative | High functional group tolerance; suitable for late-stage synthesis. nih.gov | Preparation of the required arylstannane or other suitable precursor. nih.gov |

| Chiral NHC Catalysis | Fluorinated Ketones & Aldehydes | Enantioselective control; provides access to chiral building blocks. acs.org | Multi-step sequence required to form the final acid from the intermediate. acs.org |

Expanding Substrate Scope and Functional Group Compatibility

A major hurdle in synthesizing complex molecules like this compound is ensuring that the chemical transformations tolerate all functional groups present. The oxetane ring, while a valuable isostere, is susceptible to ring-opening under strongly acidic or nucleophilic conditions. beilstein-journals.orgchemrxiv.org Likewise, the carboxylic acid group can interfere with many catalytic cycles.

Future synthetic methods must demonstrate high functional group compatibility. Recent advances in oxetane synthesis, such as cobalt-catalyzed cycloisomerization of homoallylic alcohols and methods coupling Williamson etherification with C-H functionalization, proceed under mild conditions suitable for complex molecules. beilstein-journals.org The challenge will be to design substrates for these reactions that already contain a protected α-fluoro ester or a group that can be easily converted to it.

Similarly, fluorination reagents and conditions must be chosen carefully. Deoxyfluorination reagents like DAST have been successfully used on alcohols while leaving an oxetane ring intact, but they have proven ineffective on carboxylic acids within the same molecule. chemrxiv.org This highlights the need for orthogonal strategies where the fluorination step does not interfere with the acid or oxetane, and vice-versa. The development of reagents that activate carboxylic acids for fluorination under neutral or mild conditions is a critical area of ongoing research.

Exploration of Unprecedented Reactivity Modes for Fluorinated Oxetane Carboxylic Acids

The unique combination of a fluorine atom, a carboxylic acid, and a strained oxetane ring in one molecule suggests the potential for novel reactivity. A key area of future research will be to understand and harness the interplay between these functional groups.

One of the most significant discoveries in related chemistry is the unexpected isomerization of oxetane-carboxylic acids into larger lactone rings, which can occur even upon storage at room temperature or with gentle heating. acs.org This instability can dramatically lower yields in subsequent reactions. However, research has shown that analogous fluorine-containing acids are significantly more stable and resist this decomposition at room temperature. acs.org This stabilizing effect is presumed to arise from the fluorine atom's strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the carboxylate anion that initiates the ring-opening isomerization. acs.org Future studies on this compound will likely confirm this enhanced stability and explore its limits under thermal or catalytic stress.

Beyond stability, the inherent strain of the oxetane ring (approximately 106 kJ·mol⁻¹) makes it a substrate for controlled ring-opening reactions. acs.org The presence of the α-fluoroacetic acid group could direct this reactivity in new ways. For example, Lewis acid activation could lead to selective ring-opening to form novel, highly functionalized acyclic structures that are difficult to access through other means. The development of catalytic systems that can control the regioselectivity of this ring-opening will be a fascinating avenue of research.

Table 2: Comparative Stability of Oxetane-Carboxylic Acids

| Compound Type | Stability | Observed Reactivity | Postulated Reason |

|---|---|---|---|

| Non-fluorinated Oxetane-Carboxylic Acids | Unstable | Isomerize to lactones at room temperature or upon heating. acs.org | Intramolecular nucleophilic attack by the carboxylate anion. acs.orgic.ac.uk |

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

As the complexity of target molecules increases, trial-and-error synthesis becomes less efficient. Advanced computational modeling, particularly Density Functional Theory (DFT), is poised to become an indispensable tool in the chemistry of fluorinated oxetanes.

For synthesis, computational studies can provide deep insight into reaction mechanisms. For instance, modeling was used to elucidate the mechanism of the copper-catalyzed conversion of epoxides to α,α-difluoro-oxetanes, revealing the role of a metallacycle intermediate. news-medical.net Similar studies on potential synthetic routes to this compound could predict reaction barriers, identify likely byproducts, and guide the rational design of more effective catalysts and substrates.

In the realm of reactivity, computational chemistry can be used to predict the stability and reaction pathways of the target molecule. Calculations have already been performed to investigate the uncatalyzed isomerization of oxetane-carboxylic acids, showing a high energy barrier for a purely intramolecular process and suggesting that the observed reaction is likely catalyzed by trace acid or proceeds via a bimolecular mechanism. ic.ac.uk Applying these models to this compound could quantify the stabilizing effect of the fluorine atom and predict the conditions under which isomerization or other reactions would occur. This predictive power allows researchers to design experiments more effectively and anticipate potential challenges, accelerating the exploration of this novel chemical space.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Fluoro-2-(oxetan-3-yl)acetic acid in laboratory settings?

- Methodology : Synthesis typically involves introducing fluorine and oxetane moieties to an acetic acid backbone. A common approach is fluorination of oxetane-containing precursors via nucleophilic substitution or electrophilic fluorinating agents (e.g., Selectfluor®). Reaction optimization requires controlled temperatures (0–25°C), anhydrous solvents (e.g., THF or DCM), and catalysts (e.g., NaI) to enhance regioselectivity . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%). Structural analogs, such as (R)-2-Amino-2-(oxetan-3-yl)acetic acid, highlight the importance of oxetane ring stability during synthesis .

Q. How is the molecular structure of this compound validated?

- Characterization :

- X-ray crystallography : SHELXL ( ) is widely used for refining crystal structures, confirming bond angles, and validating stereochemistry.

- NMR spectroscopy : and NMR identify fluorine integration and oxetane ring conformation (e.g., coupling constants for axial vs. equatorial fluorine) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFO) and isotopic patterns .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- GHS Classification : Based on analogs (e.g., 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid), expect acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitization .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Fume hoods prevent inhalation of aerosols during synthesis.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s physicochemical and pharmacokinetic properties?

- Mechanistic Insight :

- Ring Strain : The oxetane’s 4-membered ring introduces strain (~26 kcal/mol), enhancing metabolic stability compared to larger cyclic ethers .

- Lipophilicity : Fluorine and oxetane reduce logP, improving aqueous solubility while maintaining membrane permeability.

- Applications : Oxetane-containing analogs show promise in drug design by balancing bioavailability and target engagement .

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

- Case Study : Discrepancies in fluorination efficiency (e.g., lower yields vs. 2-(2-Fluorophenyl)-2-oxoacetic acid) may stem from steric hindrance near the oxetane.

- Resolution :

- Computational Modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction pathways .

- Kinetic Studies : Monitor reaction intermediates via in situ IR or LC-MS to identify rate-limiting steps .

Q. What are the potential biological targets for this compound in medicinal chemistry?

- Mechanistic Studies :

- Enzyme Inhibition : Fluorinated acetic acids often inhibit metalloenzymes (e.g., carbonic anhydrase) via carboxylate-Zn interactions.

- Drug Design : The oxetane ring mimics tetrahedral intermediates in protease or kinase binding pockets, as seen in related oxetane derivatives .

- In Vitro Assays : Screen against cancer cell lines (e.g., HCT-116) to assess cytotoxicity and structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.